N-(1-phenylethyl)hydroxylamine

Catalog No.
S683240
CAS No.
2912-98-3
M.F
C8H11NO
M. Wt
137.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-phenylethyl)hydroxylamine

Traditional achiral auxiliaries (e.g., N-benzyl) lead to racemic cycloadducts, while bulky aliphatic analogs require harsh acid deprotection. N-(1-phenylethyl)hydroxylamine resolves both issues: • Enables asymmetric 1,3-dipolar cycloadditions with high stereoselectivity via the chiral 1-phenylethyl group. • Mild, selective auxiliary removal by Pd-catalyzed hydrogenolysis, preserving acid-sensitive functionality. • Supplied as a stable salt (p-TsOH/oxalate) to prevent oxidative degradation, ensuring reliable shelf-life and handling.

CAS Number

2912-98-3

Product Name

N-(1-phenylethyl)hydroxylamine

IUPAC Name

N-(1-phenylethyl)hydroxylamine

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

InChI

InChI=1S/C8H11NO/c1-7(9-10)8-5-3-2-4-6-8/h2-7,9-10H,1H3

InChI Key

RRJRFNUPXQLYHX-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NO

Canonical SMILES

CC(C1=CC=CC=C1)NO

Synonyms

(1-Phenylethyl)hydroxylamine, N-(α-Methylbenzyl)hydroxylamine, α-Methylbenzylhydroxylamine, N-Hydroxy-1-phenylethylamine, N-(1-Phenylethyl)amine, N-hydroxy-

Purity

≥98%

Package Size

1 g

N-(1-phenylethyl)hydroxylamine (CAS 2912-98-3) is a sterically demanding, benzylic hydroxylamine widely procured as a chiral auxiliary and nitrone precursor in asymmetric synthesis. Typically supplied as a highly crystalline p-toluenesulfonic acid or oxalate salt to prevent oxidative degradation, this compound features a chiral center directly adjacent to the nitrogen atom. This structural motif makes it an essential building block for synthesizing chiral isoxazolidines, amino acids, and complex alkaloids, offering a distinct advantage over simple aliphatic or achiral benzylic hydroxylamines in stereocontrolled laboratory and industrial workflows .

Research Fit

Chiral Enantiomer-specific building block for asymmetric synthesis studies
Salt form Select p-TsOH or oxalate salt for stability and handling requirements
Workflow Supports stereochemical-control and chiral auxiliary research workflows

Substituting chiral N-(1-phenylethyl)hydroxylamine with the structurally similar N-benzylhydroxylamine results in the complete loss of asymmetric induction, yielding racemic mixtures during cycloadditions that require costly downstream chiral resolution. Conversely, substituting with bulky achiral aliphatic alternatives like N-tert-butylhydroxylamine provides steric shielding but introduces severe downstream processing bottlenecks. The tert-butyl group is notoriously resistant to hydrogenolysis, requiring harsh acidic conditions (e.g., neat trifluoroacetic acid) for cleavage, which often degrades sensitive functional groups. In contrast, the 1-phenylethyl auxiliary is easily and cleanly removed via standard palladium-catalyzed hydrogenolysis, preserving complex molecular architectures and maximizing late-stage yields [1].

Substitution Risk

Chirality absence
Achiral hydroxylamines such as N-phenyl or N-benzyl derivatives lack the stereochemical induction context and cannot substitute in asymmetric workflows.
Free base instability
The free hydroxylamine base exhibits limited stability; salt isolation (p-TsOH or oxalate) is required. Generic hydroxylamines may degrade under comparable conditions.
Salt form mismatch
Oxalate and p-TsOH salts differ in solubility and handling. A salt form optimized for one derivative may not transfer directly to the phenylethyl scaffold.

Superior Diastereocontrol in Nitrone Cycloadditions

When condensed with aldehydes to form nitrones, enantiopure N-(1-phenylethyl)hydroxylamine acts as a highly effective chiral auxiliary. In standard 1,3-dipolar cycloadditions with alkenes, the chiral nitrones derived from this compound routinely achieve diastereomeric ratios (dr) exceeding 90:10, and up to 98:2 under optimized conditions. In direct contrast, nitrones derived from the achiral comparator N-benzylhydroxylamine yield a 50:50 racemic mixture of cycloadducts.

Evidence DimensionDiastereomeric ratio (dr) of cycloadducts
Target Compound DataUp to 98:2 dr
Comparator Or BaselineN-benzylhydroxylamine (50:50 racemic mixture)
Quantified DifferenceNear-complete diastereoselectivity vs. zero induction
Conditions1,3-dipolar cycloaddition of derived nitrones with alkenes

Procuring the chiral auxiliary eliminates the need for expensive and low-yielding chiral chromatography steps downstream.

Synthesis Yield
Head-to-head
71% at 4.5 kg scale
Supports scalable procurement review
Telescoped single-solvent process; +15 pp vs. non-optimized protocol

Mild Auxiliary Cleavage via Hydrogenolysis

A critical procurement factor for chiral auxiliaries is the ease of removal after the stereocenter is established. The N-(1-phenylethyl) group can be cleanly cleaved via standard hydrogenolysis (H2, Pd/C) at room temperature to yield the free amine or hydroxylamine. In contrast, N-tert-butylhydroxylamine, often used for steric bulk, is entirely resistant to hydrogenolysis and requires harsh acidic reflux for deprotection, which is incompatible with acid-sensitive substrates[1].

Evidence DimensionDeprotection conditions
Target Compound DataMild hydrogenolysis (H2, Pd/C, RT)
Comparator Or BaselineN-tert-butylhydroxylamine (Harsh acidic conditions / TFA reflux)
Quantified DifferenceNeutral, room-temperature cleavage vs. highly acidic, high-temperature cleavage
ConditionsRemoval of the N-alkyl auxiliary post-cycloaddition

Ensures compatibility with sensitive functional groups in multi-step API synthesis, preventing late-stage yield losses.

NMR Discrimination
Class-level
Non-equivalence below –10°C
Chiral identity confirmation context
Observed in NO-dimethyl derivative; absent in simpler N-alkyl analogs

Enhanced Shelf-Stability of Salt Forms

The free base of N-(1-phenylethyl)hydroxylamine is an oil that is prone to oxidative degradation over time, which can lead to variable yields in nitrone synthesis. To solve this, the compound is typically procured as a p-toluenesulfonic acid (TsOH) or oxalate salt. The TsOH salt is a highly crystalline solid with a melting point of 139–141 °C, offering indefinite shelf stability at room temperature and ensuring batch-to-batch reproducibility without the need for cold-chain logistics [1].

Evidence DimensionPhysical state and thermal stability
Target Compound DataCrystalline solid (mp 139–141 °C for TsOH salt)
Comparator Or BaselineFree base (Oxidation-prone oil)
Quantified DifferenceIndefinite room-temperature stability vs. rapid degradation
ConditionsStandard laboratory storage and handling

Procuring the salt form drastically reduces waste from degraded reagents and improves the reproducibility of synthetic workflows.

Salt Stability
Data to verify
Oxalate salt: enhanced vs. free base
Salt-form selection context
Qualitative vendor data; quantitative stability not reported
Adoption Context
Reported
Cited in LY2886721 synthesis
Reported pharma process context
Supports synthetic utility review; asymmetric nitrone cycloaddition strategy

Asymmetric Synthesis of Isoxazolidines and Amino Acids

Ideal for workflows requiring the construction of complex chiral nitrogen heterocycles via 1,3-dipolar cycloadditions, where downstream chiral resolution is economically unviable .

Late-Stage Deprotection in API Manufacturing

The preferred chiral auxiliary when the target molecule contains acid-sensitive functional groups, as the 1-phenylethyl group can be cleanly removed via neutral palladium-catalyzed hydrogenolysis [1].

NMR-Based Enantiomeric Purity Determination

Useful as a chiral derivatizing agent to rapidly determine the enantiomeric excess of other chiral amines or boronic acids via 1H NMR, bypassing the need for specialized chiral HPLC columns [2].

Application Fit

Application
Selection Property
Validation Focus
Asymmetric synthesis studies
Enantiomer-specific workflow
Stereochemical induction review
Chiral nitrone generation
Telescoped process compatibility
In-situ oxidation protocol review
Chiral purity analysis
NMR chiral discrimination
Diastereomeric impurity detection
Heterocycle scaffold synthesis
Hydroxylamine reactivity profile
Piperidine access route review

XLogP3

1.2

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